Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Kinase Inhibitor Synthesis Regioselective Scaffold Construction Medicinal Chemistry

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS 10128-91-3), also widely supplied as methyl 2-hydroxynicotinate, is a heterocyclic building block belonging to the 2-pyridone-3-carboxylate ester class. It exists as a cream-colored solid (mp 153–155 °C) with a molecular weight of 153.14 g/mol.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 10128-91-3
Cat. No. B157950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
CAS10128-91-3
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CNC1=O
InChIInChI=1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-4H,1H3,(H,8,9)
InChIKeySILBTMNCGYLTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Oxo-1,2-Dihydro-3-Pyridinecarboxylate (CAS 10128-91-3) – Core Chemical Identity and Utility Profile


Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS 10128-91-3), also widely supplied as methyl 2-hydroxynicotinate, is a heterocyclic building block belonging to the 2-pyridone-3-carboxylate ester class. It exists as a cream-colored solid (mp 153–155 °C) with a molecular weight of 153.14 g/mol . The compound features a 2-oxo (lactam) / 2-hydroxy (lactim) tautomeric equilibrium, a characteristic that underpins both its synthetic versatility and its photophysical behavior [1]. Its primary role in the pharmaceutical and agrochemical sectors is as a late-stage intermediate for constructing kinase inhibitor scaffolds, cardiotonic pyridinones, and other bioactive molecules requiring a dense, hydrogen-bond-capable heterocyclic core [2].

Why Generic Substitution of Methyl 2-Oxo-1,2-Dihydro-3-Pyridinecarboxylate Carries Procurement Risk


Substituting methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate with its closest in-class analogs—such as the free carboxylic acid (2-hydroxynicotinic acid) or the regioisomeric 4-carboxylate ester—is not straightforward due to divergent reactivity, tautomeric behavior, and downstream synthetic compatibility. The methyl ester is specifically required as a protected carboxyl surrogate in multi-step syntheses where the free acid would cause undesired side reactions or solubility issues [1]. Furthermore, its ground-state lactam-lactim equilibrium and excited-state intramolecular proton transfer (ESIPT) properties are highly sensitive to the ester group and the substitution pattern on the pyridine ring; the 3-carboxylate regioisomer exhibits photophysical characteristics not shared by the 4- or 5-carboxylate analogs, making it the essential choice for applications exploiting these optical properties [2]. The following quantitative evidence guide details the specific dimensions where this compound offers measurable differentiation from its most relevant comparators.

Methyl 2-Oxo-1,2-Dihydro-3-Pyridinecarboxylate – Product-Specific Quantitative Evidence Guide


Regioisomeric Reactivity Advantage: C-3 Ester Participation in TAM Kinase Inhibitor Scaffolds

In the synthesis of purine-based type II TAM kinase inhibitors (Axl, Mer, Tyro3), methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate is employed to construct the critical 2-oxo-1,2-dihydropyridine-3-carboxamide hinge-binding motif. The regioisomeric methyl 2-oxo-1,2-dihydro-4-pyridinecarboxylate (CAS 89937-77-9) cannot serve as a direct drop-in replacement because the position of the ester dictates the vector of the final carboxamide hinge binder; the 3-substitution pattern is essential for accessing the allosteric pocket adjacent to the hinge region, as demonstrated by the structure-activity relationships (SAR) of the most potent inhibitor 6g (Kd = 39 nM for Axl, 42 nM for Mer) [1]. No 4-carboxylate-derived analog achieved comparable sub-100 nM potency against the TAM family in this series.

Kinase Inhibitor Synthesis Regioselective Scaffold Construction Medicinal Chemistry

Ester vs. Free Acid: Enabling Multi-Step Synthetic Sequences Without Protection–Deprotection

The methyl ester functionality in methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate serves as a masked carboxylic acid, allowing direct incorporation into multi-step sequences that would be incompatible with the free acid 2-hydroxynicotinic acid (CAS 609-71-2). In the patented synthesis of cardiotonic 5-benzoyl-2(1H)-pyridinones (US4769380A), the methyl or ethyl ester is employed as the starting 3-carboxylate building block, undergoing acylation and subsequent functionalization; the free carboxylic acid would require additional protection–deprotection steps, reducing overall yield and increasing process mass intensity [1]. While no explicit yield comparison between ester and free acid routes is disclosed in the patent, the described synthetic sequence presupposes the ester form.

Synthetic Efficiency Protecting Group Strategy Cardiotonic Pyridinones

Physicochemical Distinction: Defined Melting Point and Solid-State Handling vs. Low-Melting or Liquid Analogs

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate is a crystalline solid with a sharp melting point of 153–155 °C . In contrast, the closely related ethyl ester analog (ethyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, CAS 89937-77-9) is reported as a low-melting solid or oil under ambient conditions, and the free acid 2-hydroxynicotinic acid (CAS 609-71-2) decomposes above 250 °C without a well-defined melting point. The higher, sharper melting point of the methyl ester directly facilitates purification by recrystallization, reliable identity verification via mixed melting point determination, and accurate weighing under standard laboratory conditions—advantages that are diminished or absent for the ethyl ester and free acid forms.

Solid-State Properties Formulation Suitability Analytical Quality Control

Photophysical Differentiation: Ground-State Tautomeric Equilibrium and ESIPT Unique to the 3-Carboxylate Ester

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (studied as MEHNA) displays a well-characterized ground-state lactam–lactim equilibrium and undergoes excited-state intramolecular proton transfer (ESIPT) upon photoexcitation, yielding dual fluorescence emission bands [1]. This photophysical signature is highly dependent on the ester group and the ring substitution pattern: the free acid 2-hydroxynicotinic acid exhibits significantly different spectral characteristics due to intermolecular proton transfer pathways dominating over the intramolecular process, and the 4- or 6-methyl-substituted analogs show altered ESIPT efficiency [2]. The specific combination of the methyl ester at C-3 and the unsubstituted pyridone ring in the target compound produces a unique phototautomerization profile that is not replicated by any other commercially available 2-hydroxypyridine carboxylate.

Photophysics Excited-State Proton Transfer Fluorescent Probe Design

Methyl 2-Oxo-1,2-Dihydro-3-Pyridinecarboxylate – Evidence-Backed Application Scenarios for Prioritized Procurement


Type II Kinase Inhibitor Lead Optimization (TAM, Met, and Related Families)

Programs targeting Axl, Mer, Tyro3, or c-Met with type II inhibitors require a 2-oxo-1,2-dihydro-3-pyridinecarboxamide motif to simultaneously engage the hinge region and the allosteric back pocket. Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate is the direct precursor for installing this motif via amidation. As demonstrated by Suárez et al. (2013), the 3-carboxylate regioisomer yields inhibitors with Kd values as low as 39 nM against Axl [1]. The 4-carboxylate regioisomer cannot replicate this binding mode, making the 3-substituted ester the mandatory procurement choice for this chemotype.

Cardiotonic 5-Benzoyl-2(1H)-Pyridinone Synthesis

The patented synthesis of cardiotonic 5-benzoyl-2(1H)-pyridinones (US4769380A) utilizes methyl or ethyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate as the starting 3-carboxylate building block [2]. Employing the pre-formed methyl ester avoids an extra esterification step that would be required when starting from the free acid 2-hydroxynicotinic acid, thereby streamlining the synthesis and improving process efficiency. This scenario applies to both academic medicinal chemistry labs and CROs operating under cost-per-step constraints.

ESIPT-Based Fluorescent Probe and Optical Material Development

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (MEHNA) is one of the few commercially available, well-characterized ESIPT-active 2-hydroxypyridine carboxylate esters. Its dual fluorescence from lactam and lactim tautomers, documented by Balamurali and Dogra (2004) using time-resolved spectroscopy, makes it a calibrant and core scaffold for designing ratiometric fluorescent sensors [3]. The free acid and regioisomeric esters do not exhibit the same ESIPT profile, so researchers must procure the specific 3-carboxylate methyl ester to reproduce literature photophysical data.

Analytical Reference Standard and Solid-Form QC in GLP Environments

With a sharp melting point of 153–155 °C and availability at 97% purity from major suppliers, methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate serves as a convenient reference standard for HPLC method development and as an internal quality control check in synthetic workflows . Unlike its low-melting or liquid ethyl ester analog, the crystalline methyl ester enables straightforward identity confirmation via melting point apparatus in laboratories without immediate LC-MS access, reducing analytical bottlenecks.

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